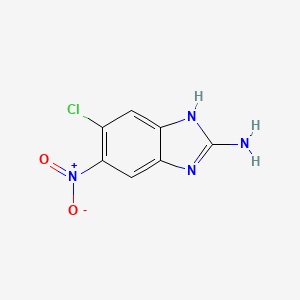
6-chloro-5-nitro-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-5-nitro-1H-benzimidazol-2-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chloro and nitro substituents on the benzimidazole ring enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-nitro-1H-benzimidazol-2-amine typically involves the following steps:
Nitration: The nitration of 6-chloro-1H-benzimidazole is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Amination: The nitro compound is then subjected to reduction using a suitable reducing agent such as tin(II) chloride in hydrochloric acid to yield the corresponding amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
6-chloro-5-nitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: 6-chloro-5-amino-1H-benzimidazol-2-amine.
Substitution: Various substituted benzimidazole derivatives.
Oxidation: 6-chloro-5-nitroso-1H-benzimidazol-2-amine.
科学的研究の応用
6-chloro-5-nitro-1H-benzimidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-chloro-5-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro group can participate in nucleophilic substitution reactions, modifying the activity of enzymes and receptors.
類似化合物との比較
Similar Compounds
5-nitro-1H-benzimidazol-2-amine: Lacks the chloro substituent, resulting in different reactivity and biological activity.
6-chloro-1H-benzimidazol-2-amine: Lacks the nitro group, affecting its chemical properties and applications.
Uniqueness
6-chloro-5-nitro-1H-benzimidazol-2-amine is unique due to the presence of both chloro and nitro substituents, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in medicinal chemistry and industrial applications.
特性
IUPAC Name |
6-chloro-5-nitro-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c8-3-1-4-5(11-7(9)10-4)2-6(3)12(13)14/h1-2H,(H3,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFFQNHYIJTYOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)[N+](=O)[O-])N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=C1Cl)[N+](=O)[O-])N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
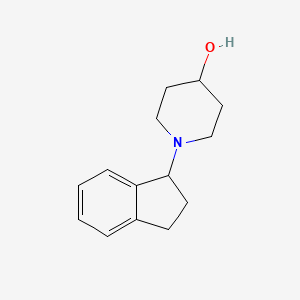
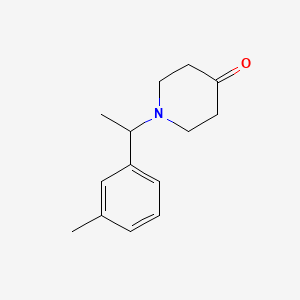
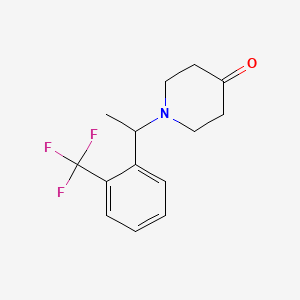
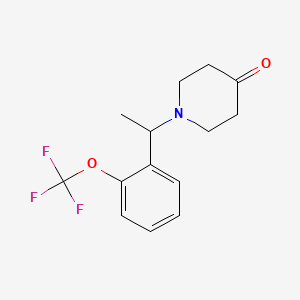
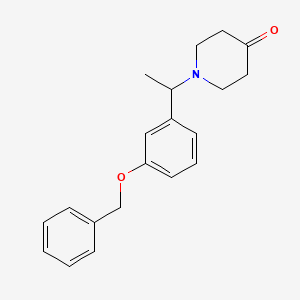
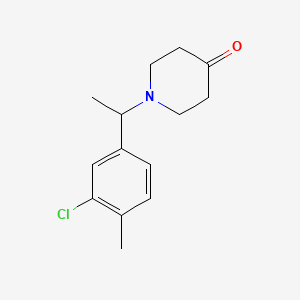
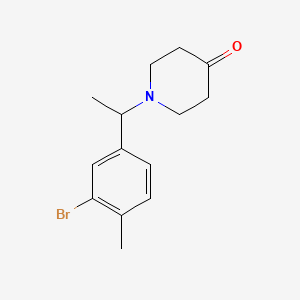
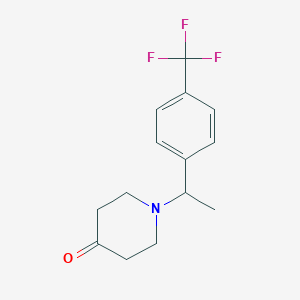
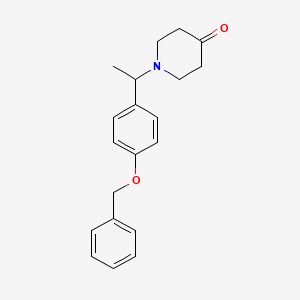

![Methyl 4'-bromo-3-fluoro-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8269377.png)
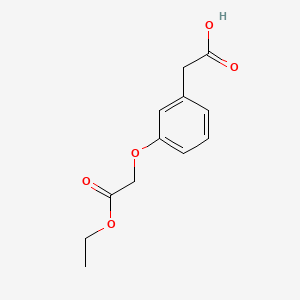
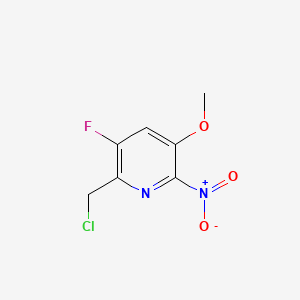
![Benzoic acid, 3-[(1S)-2-methoxy-1-methylethoxy]-5-(phenylmethoxy)-](/img/structure/B8269417.png)
